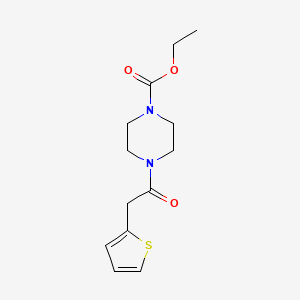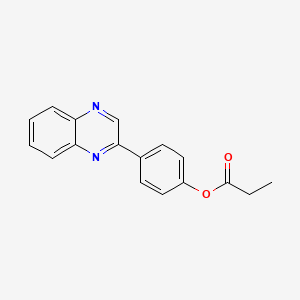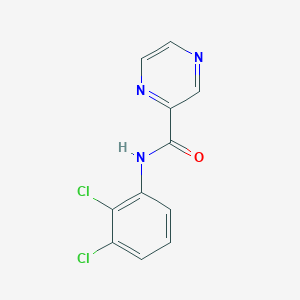
ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate, also known as TAPI-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TAPI-1 is a piperazine derivative that inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling, inflammation, and cancer progression.
Mecanismo De Acción
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate inhibits the activity of MMPs by binding to the active site of the enzyme and preventing it from cleaving its substrate. MMPs play a role in tissue remodeling and are involved in various physiological and pathological processes, including cancer progression, inflammation, and tissue repair. By inhibiting the activity of MMPs, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has the potential to modulate these processes.
Biochemical and Physiological Effects:
ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer research, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to inhibit the invasion and metastasis of cancer cells by reducing the activity of MMPs. In inflammation, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been investigated as a potential therapeutic agent for neurological disorders, where it has been shown to reduce neuroinflammation and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various scientific fields. However, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate also has some limitations. It has a relatively low potency compared to other MMP inhibitors, which may limit its effectiveness in certain contexts. Additionally, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to have off-target effects on other enzymes, which may complicate its use in some experiments.
Direcciones Futuras
There are several future directions for research on ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate. One area of interest is the development of more potent MMP inhibitors that can be used in cancer therapy. Another area of interest is the investigation of ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate and its potential limitations in lab experiments.
Métodos De Síntesis
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-thiopheneacetic acid with ethyl piperazine-1-carboxylate to form ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate. The compound can then be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been studied extensively in various scientific fields, including cancer research, inflammation, and neurological disorders. In cancer research, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has also been studied in the context of inflammation, where it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been investigated as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 4-(2-thiophen-2-ylacetyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-18-13(17)15-7-5-14(6-8-15)12(16)10-11-4-3-9-19-11/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHOAJUSHPAKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(thiophen-2-ylacetyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[(1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5682639.png)

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-(dimethylamino)-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5682649.png)
![1-(5-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5682656.png)

![{3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5682676.png)
![1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride](/img/structure/B5682679.png)
![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone](/img/structure/B5682687.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide dihydrochloride](/img/structure/B5682703.png)

![N-{[(2-ethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5682718.png)
![ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5682720.png)